molecular formula C10H10Cl2O3 B15054207 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B15054207
M. Wt: 249.09 g/mol
InChI Key: ISPMLQZBACTLOO-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring attached to a 2,4-dichlorophenoxy group. It is primarily used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2,4-dichlorophenoxypropanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. It is known to affect the activity of certain enzymes and disrupt cellular processes. The compound’s structure allows it to bind to specific receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxypropionic acid: Another herbicide with comparable chemical properties.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used in agriculture.

Uniqueness

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10Cl2O3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

ISPMLQZBACTLOO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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